endo-BCN-PEG4-Säure

Übersicht

Beschreibung

endo-BCN-PEG4-acid is a polyethylene glycol (PEG)-based compound that features a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid group. This compound is primarily used in click chemistry, a class of biocompatible reactions that are highly efficient and selective. The BCN group is known for its high reactivity with azide-tagged compounds, making endo-BCN-PEG4-acid a valuable reagent in various scientific applications .

Wissenschaftliche Forschungsanwendungen

Bioconjugation Applications

endo-BCN-PEG4-acid is primarily used for bioconjugation due to its high reactivity and selectivity. The compound facilitates the following processes:

- Linking Biomolecules : The BCN group can react with azide-tagged biomolecules to form stable conjugates without the need for toxic catalysts, while the carboxylic acid group can form amide bonds with primary amines on other biomolecules .

- Protein Conjugation : Studies have demonstrated that endo-BCN-PEG4-acid effectively conjugates with various proteins without disrupting their biological activity. This property is particularly useful in creating antibody-drug conjugates (ADCs) and other therapeutic agents .

- Surface Functionalization : The compound can be used to modify surfaces or nanoparticles by attaching biomolecules, enhancing their functionality for applications in drug delivery and diagnostics .

Antibody-Drug Conjugates (ADCs)

A notable application of endo-BCN-PEG4-acid is in the synthesis of ADCs. Researchers have utilized this compound to create site-specific conjugates that demonstrate improved efficacy against tumors. The strain-promoted azide-alkyne cycloaddition reaction allows for precise attachment of cytotoxic drugs to antibodies, resulting in targeted delivery systems that reduce off-target effects .

Protein Interaction Studies

In protein interaction studies, endo-BCN-PEG4-acid has been shown to facilitate the conjugation of various proteins while maintaining their structural integrity. This capability is essential for studying protein-protein interactions and developing biosensors that rely on specific binding events .

Glycosylation of Antibodies

Recent advancements have highlighted the use of endo-BCN-PEG4-acid in glycosylating antibodies through a one-step transglycosylation process. This method allows researchers to modify antibodies efficiently, enhancing their therapeutic properties and stability .

Comparison with Related Compounds

The following table compares endo-BCN-PEG4-acid with similar compounds based on their functional groups and unique features:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Endo-Bicyclononyne | Bicyclononyne | High reactivity without PEG spacer |

| Endo-BCN-PEG4-NHS Ester | NHS ester | Suitable for amine labeling |

| Endo-Bioorthogonal Linker | Various reactive groups | Designed for specific bioconjugation |

| DBCO (Dibenzocyclooctyne) | Alkyne | More reactive than BCN |

Wirkmechanismus

Target of Action

endo-BCN-PEG4-acid is a click chemistry reagent . It primarily targets primary amine groups and azide-tagged compounds or biomolecules . The primary amine groups are reactive with the terminal carboxylic acid of the compound in the presence of activators .

Mode of Action

The terminal carboxylic acid of endo-BCN-PEG4-acid reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group of the compound can react with azide-tagged compounds or biomolecules .

Biochemical Pathways

endo-BCN-PEG4-acid is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in endo-BCN-PEG4-acid increases its solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of endo-BCN-PEG4-acid’s action is the formation of a stable amide bond with primary amine groups . Additionally, its BCN group can react with azide-tagged compounds or biomolecules . In the context of PROTACs, this leads to the selective degradation of target proteins .

Action Environment

The action of endo-BCN-PEG4-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups and azide-tagged compounds or biomolecules is necessary for its action . Additionally, the presence of activators such as EDC or HATU is required for the reaction with primary amine groups . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

endo-BCN-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the BCN group and the PEG spacer. The terminal carboxylic acid group is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of endo-BCN-PEG4-acid typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

endo-BCN-PEG4-acid primarily undergoes click reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

Reagents: Azide-tagged compounds, EDC, HATU

Conditions: Mild aqueous conditions, room temperature

Major Products

The major products formed from these reactions are stable amide bonds and triazole rings, which are crucial for bioconjugation and drug delivery applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

exo-BCN-PEG4-acid: Similar to endo-BCN-PEG4-acid but with a different stereochemistry.

BCN-PEG4-NHS ester: Contains an NHS ester group instead of a carboxylic acid, used for amine-reactive bioconjugation.

BCN-PEG4-amine: Features an amine group instead of a carboxylic acid, used for different types of bioconjugation

Uniqueness

endo-BCN-PEG4-acid is unique due to its high reactivity and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form stable amide bonds and triazole rings under mild conditions sets it apart from other similar compounds .

Biologische Aktivität

endo-BCN-PEG4-acid is a specialized compound that plays a significant role in various biological applications, particularly in bioconjugation and drug delivery systems. This compound features a bicyclo[6.1.0]nonyne (BCN) moiety linked to a polyethylene glycol (PEG) spacer with a terminal carboxylic acid group. Its unique structure allows for high reactivity and solubility in aqueous environments, making it a valuable tool in biochemical research and therapeutic applications.

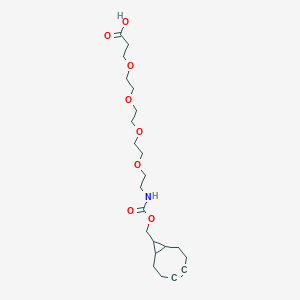

Chemical Structure and Properties

- Molecular Formula : C22H35NO8

- Molecular Weight : 441.5 g/mol

- CAS Number : 1421932-54-8

- Purity : ≥95%

- Storage Conditions : -20°C

The compound's structure facilitates its use in click chemistry, particularly through strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs without the need for metal catalysts. The PEG segment enhances solubility and biocompatibility, reducing potential immunogenicity when used in biological contexts .

The biological activity of endo-BCN-PEG4-acid is primarily attributed to its ability to form stable conjugates with biomolecules. The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC or DCC, forming stable amide bonds. This feature is crucial for creating targeted drug delivery systems and studying protein interactions .

Key Reactions:

- Amide Bond Formation : Reaction with amines to create stable conjugates.

- Click Chemistry : Reacts with azide-tagged biomolecules for efficient bioconjugation.

Applications in Biological Research

endo-BCN-PEG4-acid has been utilized in various studies focusing on its biological activity, including:

- Bioconjugation : Facilitating the attachment of drugs to antibodies or other biomolecules.

- Drug Delivery Systems : Enhancing the delivery efficiency of therapeutic agents.

- Imaging Technologies : Used as a linker in imaging agents for cellular visualization.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of endo-BCN-PEG4-acid in different biological contexts:

- Protein Modification : A study demonstrated that endo-BCN-PEG4-acid could effectively modify proteins, allowing for the analysis of protein dynamics using mass spectrometry and fluorescence microscopy.

- Antibody-Drug Conjugates (ADCs) : Research indicated that this compound could be integrated into ADCs, enhancing their efficacy against various cancers by targeting specific tumor markers .

- Antimicrobial Activity : While primarily used for conjugation, preliminary findings suggest potential antimicrobial properties when conjugated with specific antibiotics, providing avenues for further research into its therapeutic applications against infections .

Comparative Analysis with Related Compounds

To understand the uniqueness of endo-BCN-PEG4-acid, a comparison with other similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| endo-BCN-PEG4-acid | Click chemistry linker | Utilizes acid functionality for diverse conjugation strategies. |

| endo-BCN-PEG4-PNP | Click chemistry linker | Incorporates a p-nitrophenyl group for selective modification. |

| BCN-NH2 | Amine-functionalized BCN | Directly incorporates amine groups for enhanced reactivity. |

| endo-BCN-O-Nitrophenol | Hydrolyzable variant | Provides a release mechanism upon hydrolysis, useful in drug delivery systems. |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPSTLKSTPBGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421932-54-8 | |

| Record name | exo-BCN-PEG4-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.